D-Fructose, 5-azido-5-deoxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

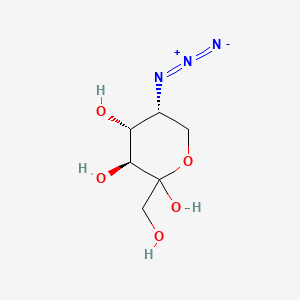

D-Fructose, 5-azido-5-deoxy-: is a chemical compound with the molecular formula C6H11N3O5 and a molecular weight of 205.17 g/mol. This compound is a derivative of D-fructose, where the hydroxyl group at the fifth carbon is replaced by an azido group. It is commonly used in biomedicine for research purposes, particularly in studying the metabolism and physiological functions of fructose.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Fructose, 5-azido-5-deoxy- can be achieved through various synthetic routes. One common method involves the conversion of 5-azido-5-deoxy-1,2-O-isopropylidene-β-D-fructose to D-Fructose, 5-azido-5-deoxy- under specific reaction conditions . The reaction typically requires the use of solvents such as methanol and is conducted at low temperatures to ensure the stability of the azido group .

Industrial Production Methods: Industrial production of D-Fructose, 5-azido-5-deoxy- is less common due to its specialized applications in research.

Biological Activity

D-Fructose, 5-azido-5-deoxy- (CAS Number: 94801-02-2) is a modified sugar compound that has garnered interest in biochemical research, particularly in the fields of glycobiology and metabolic studies. Its structural modifications enhance its biological activity and potential applications in various therapeutic areas.

Chemical Structure and Properties

- Molecular Formula : C6H11N3O5

- Molecular Weight : 205.17 g/mol

- Chemical Structure : The compound features an azido group at the C-5 position, which alters its interaction with biological systems compared to natural fructose.

The biological activity of D-Fructose, 5-azido-5-deoxy- is primarily attributed to its interaction with glucose transporters, particularly GLUT5. Research indicates that the azido modification affects the binding affinity and uptake mechanisms of this compound in cellular environments.

- GLUT5 Interaction : D-Fructose, 5-azido-5-deoxy- demonstrates selective binding to GLUT5, a transporter responsible for fructose uptake. Studies have shown that this compound can inhibit fructose uptake more effectively than natural fructose itself, suggesting potential for therapeutic use in conditions related to fructose metabolism .

- Inhibition Studies : A fluorescence-based assay indicated that D-Fructose, 5-azido-5-deoxy- could inhibit the uptake of fructose analogs into GLUT5-expressing cells. The IC50 value for D-fructose was observed to be approximately 1.7 mM, indicating a relatively high concentration required for inhibition compared to other modified analogs .

Table of Inhibition Potency

| Compound | IC50 (mM) | Notes |

|---|---|---|

| D-Fructose | 1.7 | Natural substrate for GLUT5 |

| Aniline Derivative 8 | 1.05 | Potent inhibitor of GLUT5 |

| Aniline Derivative 9 | 2.24 | Effective against cellular uptake |

| Aniline Derivative 10 | 0.99 | Strongest inhibitor among tested compounds |

Case Study: Metabolic Effects

A recent study focused on the metabolic effects of D-Fructose, 5-azido-5-deoxy- in murine models demonstrated that this compound could alter metabolic pathways associated with fructose metabolism. The azido modification appears to influence the phosphorylation process by hexokinase, leading to reduced efflux from cells and increased retention within metabolic pathways .

Applications in Research

D-Fructose, 5-azido-5-deoxy- serves as a valuable tool in glycobiology research due to its ability to mimic natural sugars while providing unique insights into sugar transport mechanisms and metabolic pathways. Its applications include:

Properties

Molecular Formula |

C6H11N3O5 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

(3S,4R,5R)-5-azido-2-(hydroxymethyl)oxane-2,3,4-triol |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-3-1-14-6(13,2-10)5(12)4(3)11/h3-5,10-13H,1-2H2/t3-,4-,5+,6?/m1/s1 |

InChI Key |

PKWGGYMHQZGSBV-VRPWFDPXSA-N |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)N=[N+]=[N-] |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)N=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.